Androgen receptor antagonist 1
Description
Overview of Androgen Receptor (AR) Biology and Function
The androgen receptor is a type of nuclear receptor that is activated by binding to androgenic hormones, such as testosterone (B1683101) and dihydrotestosterone. wikipedia.org
AR Structure and Functional Domains: N-terminal Domain (NTD), DNA-Binding Domain (DBD), Ligand-Binding Domain (LBD)
The androgen receptor protein is a complex structure composed of three primary functional domains: the N-terminal Domain (NTD), the DNA-Binding Domain (DBD), and the Ligand-Binding Domain (LBD). nih.govencyclopedia.pubnih.gov
N-terminal Domain (NTD): This domain, encoded by the first exon of the AR gene, constitutes over half of the entire receptor protein. encyclopedia.pub It is an intrinsically disordered region, meaning it lacks a fixed three-dimensional structure, which allows for a high degree of structural flexibility. encyclopedia.pubbioscientifica.com The NTD contains a potent transcriptional activation function (AF-1) that is crucial for initiating gene transcription. encyclopedia.puboup.com
DNA-Binding Domain (DBD): The DBD is a highly conserved region among steroid receptors and is characterized by two zinc finger motifs. encyclopedia.pubnih.govoup.com These structures are essential for the receptor to recognize and bind to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes. nih.govoup.com
Ligand-Binding Domain (LBD): Located at the C-terminal end of the protein, the LBD is responsible for recognizing and binding to androgens. nih.govencyclopedia.pub This binding event triggers a conformational change in the receptor, a critical step in its activation. The LBD also contains a second activation function (AF-2), which is ligand-dependent and plays a role in the recruitment of co-activator proteins. nih.govoup.com
A flexible hinge region connects the DBD and the LBD. nih.gov While the structures of the isolated DBD and LBD have been determined, the full-length structure of the AR remains a challenge to elucidate due to the disordered nature of the NTD. nih.govoup.com
Interactive Table: Functional Domains of the Androgen Receptor
| Domain | Location | Key Features | Primary Function |
|---|---|---|---|
| N-terminal Domain (NTD) | Amino-terminus | Intrinsically disordered, contains Activation Function-1 (AF-1) | Transcriptional activation |
| DNA-Binding Domain (DBD) | Central region | Highly conserved, two zinc fingers | Binds to Androgen Response Elements (AREs) on DNA |
| Ligand-Binding Domain (LBD) | Carboxy-terminus | Binds androgens, contains Activation Function-2 (AF-2) | Ligand recognition and receptor activation |
AR Signaling Pathway and Transcriptional Regulation
The androgen receptor signaling pathway is a multi-step process that ultimately leads to changes in gene expression. wikipedia.org In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins. nih.govembopress.org
The classical or "genomic" signaling pathway is initiated by the binding of an androgen to the AR's LBD. nih.govamegroups.org This binding event causes the release of the heat shock proteins and a conformational change in the receptor. The activated AR then translocates to the nucleus, where it dimerizes with another AR molecule. wikipedia.orgnih.govoup.com This dimer then binds to AREs on the DNA, recruiting a host of co-regulatory proteins to form a transcriptional complex that initiates the transcription of target genes. wikipedia.orgembopress.org
In addition to this classical pathway, a "non-genomic" pathway has also been described. This pathway involves AR that is present in the cytoplasm and can rapidly activate various signaling cascades without directly binding to DNA. nih.govamegroups.org These non-genomic actions are typically much faster than the genomic effects. nih.gov
Role of AR in Physiological Processes and Disease Pathogenesis
The androgen receptor plays a pivotal role in a wide array of physiological processes. It is essential for the development and maintenance of male reproductive tissues and secondary sexual characteristics. wikipedia.orgnih.gov Beyond its role in the male reproductive system, the AR is expressed in numerous other tissues, including bone, muscle, the cardiovascular system, the immune system, and the nervous system, indicating its broad physiological significance. nih.govnih.gov
Dysregulation of AR signaling is implicated in the pathogenesis of various diseases. bioscientifica.com For instance, mutations in the AR gene can lead to disorders of sex development. Furthermore, the AR is a key driver in the development and progression of prostate cancer. nih.govnih.gov The receptor's involvement in other cancers, such as those of the bladder, liver, and kidney, is also an active area of research. nih.gov The multifaceted roles of other proteins in disease pathogenesis, such as hnRNPH1 and STRIP2, are also being investigated to understand complex diseases like cancer. mdpi.comiiarjournals.org
Academic Context of Androgen Receptor Antagonists
The critical role of the androgen receptor in diseases like prostate cancer has spurred significant academic and pharmaceutical research into developing compounds that can inhibit its function.
Historical Development of AR-Targeting Strategies in Research
The journey of AR-targeting therapies began with the discovery of the androgen dependency of prostate tumors in the 1940s. mdpi.com This led to the initial strategies of androgen deprivation therapy (ADT) through surgical or medical castration. mdpi.compatsnap.com
The next major advancement was the development of direct androgen receptor antagonists. The first generation of these compounds, while effective, had limitations, including partial agonist activity in certain contexts. onclive.com This led to the development of second-generation, more potent AR antagonists with improved pharmacological profiles. onclive.comaltmeyers.org
More recent research has focused on overcoming resistance to existing therapies by exploring novel strategies. nih.gov These include the development of compounds that target different parts of the AR, such as the N-terminal domain, or that lead to the degradation of the receptor itself. mdpi.comnih.gov
Classification of AR Antagonists in Academic Literature: Steroidal and Nonsteroidal
Androgen receptor antagonists are broadly classified into two main categories based on their chemical structure: steroidal and nonsteroidal. altmeyers.orgwikipedia.org
Steroidal Antagonists: These compounds, such as cyproterone (B1669671) acetate, have a chemical structure similar to that of steroid hormones. wikipedia.orgbioscientifica.com They were among the first AR antagonists to be developed. bioscientifica.com
Nonsteroidal Antagonists: These molecules, which include first-generation drugs like flutamide (B1673489) and bicalutamide, and second-generation agents like enzalutamide (B1683756) and apalutamide, lack the steroid backbone. altmeyers.orgwikipedia.orgwikipedia.org They are structurally distinct from androgens and often exhibit higher selectivity for the androgen receptor. wikipedia.org
Interactive Table: Classification of Androgen Receptor Antagonists
| Class | Structural Basis | Examples |
|---|---|---|
| Steroidal | Steroid-based chemical structure | Cyproterone acetate, Megestrol acetate |
| Nonsteroidal | Lacks a steroid backbone | Flutamide, Bicalutamide, Enzalutamide |
The academic pursuit of novel AR antagonists continues, with a focus on developing more effective and specific inhibitors to combat AR-driven diseases. This includes the exploration of new chemical scaffolds and mechanisms of action, such as those that might be employed by a hypothetical "Androgen receptor antagonist 1".
Positioning of this compound within Research Landscape
This compound (Enzalutamide) is a second-generation, orally administered androgen receptor antagonist. drugbank.comtargetmol.com It represents a significant advancement in the treatment of prostate cancer, particularly for patients with castration-resistant prostate cancer (CRPC), a form of the disease that no longer responds to traditional androgen deprivation therapies. drugbank.comnih.gov
The development of Enzalutamide was a direct result of efforts to overcome the shortcomings of earlier antiandrogen drugs. nih.gov Its unique mechanism of action and high affinity for the androgen receptor distinguish it from first-generation compounds. wikipedia.orgaacrjournals.org Research has demonstrated its ability to prolong survival in patients with metastatic CRPC, both in those who have and have not received prior chemotherapy. nih.govnih.govcancer.gov
Ongoing research continues to explore the full potential of this compound, including its use in other stages of prostate cancer and even in other types of cancer, such as certain forms of breast cancer. wikipedia.orgnih.gov The compound is also a key tool in studying the mechanisms of resistance to antiandrogen therapies, a critical area of investigation in oncology. nih.govfrontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Androgen Receptor Antagonist 1 is a complex organic molecule with the chemical formula C21H16F4N4O2S. Its structure is based on a thiohydantoin core, which is crucial for its biological activity.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C21H16F4N4O2S |
| Molar Mass | 464.44 g/mol |
| Appearance | White crystalline solid |
Mechanism of Action
Androgen Receptor Antagonist 1 functions as a potent and selective inhibitor of the androgen receptor signaling pathway. gaurology.com Its mechanism is multifaceted and distinguishes it from first-generation antiandrogens. aacrjournals.org
Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity than older drugs like bicalutamide. wikipedia.orgaacrjournals.org This prevents natural androgens from activating the receptor.
Prevention of Nuclear Translocation: Unlike some earlier antagonists, this compound prevents the activated androgen receptor from moving from the cell's cytoplasm into the nucleus. nih.govgaurology.com
Impairment of DNA Binding and Coactivator Recruitment: Even if some androgen receptors were to translocate to the nucleus, this antagonist impairs their ability to bind to DNA and recruit coactivator proteins, which are necessary steps for gene transcription. aacrjournals.orggaurology.com
This comprehensive blockade of the androgen receptor signaling pathway leads to a decrease in the expression of androgen-dependent genes, ultimately resulting in reduced cancer cell proliferation and increased apoptosis (programmed cell death). gaurology.comtandfonline.com
Synthesis and Manufacturing
The synthesis of Androgen Receptor Antagonist 1 is a multi-step process that has been refined over time to improve efficiency and yield. The process generally involves the creation of key chemical intermediates that are then combined to form the final compound.
One common synthetic route begins with 4-bromo-2-fluorobenzoic acid. chemicalbook.com This starting material undergoes a series of reactions, including the formation of an amide and an ester, to create a crucial intermediate. chemicalbook.com In a separate pathway, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) is prepared. google.com These two key intermediates are then reacted together in a cyclization reaction to form the thiohydantoin core of this compound. acs.orggoogle.com The final product is then purified through crystallization to achieve high purity. chemicalbook.comgoogle.com
Preclinical and Clinical Development
Preclinical Research Findings
Preclinical studies, conducted using cell lines and animal models, were instrumental in demonstrating the compound's potent anti-cancer activity.
In Vitro Studies: In laboratory studies using prostate cancer cell lines, this compound was shown to effectively inhibit cell growth, particularly in cells that overexpress the androgen receptor. targetmol.commedchemexpress.com It also demonstrated the ability to induce apoptosis in these cells. tandfonline.com Research has also explored its effects in other cancer types, such as AR-positive triple-negative breast cancer, where it was found to reduce cell growth, migration, and invasion. bioscientifica.com
In Vivo Studies: In animal models of castration-resistant prostate cancer, oral administration of this compound led to significant tumor growth inhibition and even tumor regression. tandfonline.commedchemexpress.com These studies were crucial in establishing the compound's potential for clinical use.
Clinical Trial Phases and Outcomes
The clinical development of this compound has progressed through multiple phases of clinical trials, consistently demonstrating its benefit in patients with advanced prostate cancer.
Phase I/II Trials: Early clinical trials established the compound's activity and identified a well-tolerated dose. urotoday.com These studies showed promising results, including significant reductions in prostate-specific antigen (PSA) levels, a key biomarker for prostate cancer. urotoday.com
Phase III Trials: Large-scale, randomized Phase III trials have confirmed the efficacy of this compound in various patient populations.
ARCHES and ENZAMET Trials: These studies evaluated the addition of this compound to standard androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer, showing improved outcomes. astellas.us
Therapeutic Applications
Based on the robust data from clinical trials, Androgen Receptor Antagonist 1 is approved for the treatment of several forms of advanced prostate cancer. drugbank.commedlineplus.govmayoclinic.org
Metastatic Castration-Resistant Prostate Cancer (mCRPC): It is a standard treatment for men with mCRPC, both before and after chemotherapy. drugbank.comdrugs.com
Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC): It is used to delay the development of metastases in men with high-risk nmCRPC. drugbank.commayoclinic.org
Metastatic Castration-Sensitive Prostate Cancer (mCSPC): It is used in combination with androgen deprivation therapy for men with mCSPC. drugbank.commayoclinic.org
Q & A
Q. What molecular mechanisms underlie the inhibition of AR signaling by Androgen Receptor Antagonist 1?
this compound disrupts AR signaling by impairing nuclear translocation and reducing nuclear AR levels, thereby interfering with AR-mediated gene regulation. Experimental validation in LNCaP prostate cancer cells shows dose-dependent suppression of AR-driven proliferation . Mechanistically, it competes with endogenous androgens (e.g., dihydrotestosterone) for binding to the ligand-binding domain (LBD), as demonstrated in luciferase reporter assays using MDA-kb2 cells .
Q. Which in vitro and in vivo models are most relevant for evaluating AR antagonists?
In vitro: Androgen-dependent LNCaP cells are widely used to assess AR antagonism via transcriptional repression assays (e.g., PSA expression) and proliferation inhibition (IC50 values). In vivo: LNCaP xenograft models in mice evaluate tumor growth suppression and AR protein degradation efficacy . Advanced models include C4–2 and CWR22rv cells for studying resistance mechanisms in castration-resistant prostate cancer (CRPC) .
Q. How do high-throughput screening (HTS) approaches identify novel AR antagonists?
The Tox21 program employs AR luciferase reporter assays in MDA-kb2 cells, stimulated with synthetic androgens like R1881, to quantify antagonist activity. Competitive inhibition is confirmed by testing compounds at varying agonist concentrations (e.g., 0.5 nM vs. 10 nM R1881). Structural clustering via ToxPrint chemotypes and validation with MARCoNI co-regulator profiling further prioritize candidates .
Advanced Research Questions
Q. How do structural dynamics studies resolve antagonist-AR binding mechanisms?
Molecular dynamics (MD) and quantum mechanics (QM) simulations reveal distinct AR-antagonist conformations. For example, bicalutamide adopts either an "extended" pose (distorting the AF2 coactivator site) or a "folded" conformation (mimicking agonist-induced H12 repositioning). Free energy perturbation (FEP) simulations quantify binding affinities and guide the design of conformation-selective antagonists .
Q. What methodologies distinguish true AR antagonists from false positives?
The MARCoNI assay profiles co-regulator recruitment patterns using 154 peptides. True antagonists (e.g., hydroxyflutamide) exhibit distinct interaction signatures compared to non-specific agents like detergents or dyes. Cluster analysis of ΔAC50 values between high/low agonist concentrations also improves specificity assessment .
Q. How can PROTAC-based AR degraders overcome limitations of traditional antagonists?
PROTACs (e.g., those derived from this compound) recruit E3 ubiquitin ligases to degrade AR protein. At 1–10 μM, PROTACs induce 24–47% AR degradation in LNCaP cells, bypassing resistance mechanisms caused by AR mutations or splice variants (e.g., AR-V7) .
Q. Why do some AR antagonists exhibit context-dependent agonist activity?
Metabolites like vinclozolin’s M2 or hydroxyflutamide act as agonists under low androgen conditions or in mutant AR (e.g., T877A in LNCaP cells). Competitive binding assays and transcriptional activation studies in AR-overexpressing models reveal concentration-dependent duality, emphasizing the need for co-treatment with androgen-deprivation therapies .
Q. What computational strategies drive the discovery of next-generation AR antagonists?
Structure-based virtual screening (e.g., FlexX docking) identifies novel scaffolds like DIMN, which inhibits AR-positive prostate cancer cells (IC50: 36 nM). Pharmacophore modeling and QSAR optimize selectivity against off-target nuclear receptors (e.g., glucocorticoid receptor) .
Q. How does targeting the AR N-terminal domain (NTD) address CRPC resistance?
EPI-001, a covalent NTD inhibitor, blocks AR transcriptional activity independent of LBD mutations. In vivo, EPI analogs suppress CRPC xenograft growth by disrupting AR-coactivator (e.g., SRC-3) interactions, validated via chromatin immunoprecipitation (ChIP) .
Q. What role do coregulators like SIRT1 play in AR antagonist function?
SIRT1, a class III histone deacetylase, is recruited by antagonist-bound AR to deacetylate histones at AR-responsive promoters (e.g., PSA). Knockdown of SIRT1 via siRNA reduces transcriptional repression and sensitizes cells to androgens, highlighting its role in maintaining antagonist efficacy .
Data Contradiction Analysis
- Agonist-Antagonist Duality : Compounds like hydroxyflutamide exhibit partial agonism in AR-overexpressing systems. Resolve this by combining AR degradation (via PROTACs) with competitive inhibition to ensure unidirectional antagonism .
- False Positives in HTS : Non-specific agents (e.g., detergents) show activity in luciferase assays but lack co-regulator specificity. MARCoNI profiling and counter-screening against unrelated receptors (e.g., estrogen receptor) mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
